molecular formula C16H24O5Si B14249457 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate CAS No. 375856-94-3

4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate

Cat. No.: B14249457
CAS No.: 375856-94-3
M. Wt: 324.44 g/mol
InChI Key: ICIUCAZLSLKABU-UHFFFAOYSA-N
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Description

4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure, which includes a trimethoxysilyl group and a phenyl group attached to a 2-methylprop-2-enoate moiety. This compound is often used as a coupling agent and in polymerization reactions due to its ability to form stable covalent bonds with other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with phenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may include the use of stabilizers to prevent the degradation of the product during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate involves the formation of stable covalent bonds with other functional groups. The trimethoxysilyl group reacts with hydroxyl or carboxyl groups to form siloxane bonds, which enhance the mechanical properties and stability of the resulting materials. The phenyl group provides additional rigidity and hydrophobicity, contributing to the overall performance of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate is unique due to the presence of both the trimethoxysilyl and phenyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and enhanced mechanical properties .

Properties

CAS No.

375856-94-3

Molecular Formula

C16H24O5Si

Molecular Weight

324.44 g/mol

IUPAC Name

[4-(3-trimethoxysilylpropyl)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C16H24O5Si/c1-13(2)16(17)21-15-10-8-14(9-11-15)7-6-12-22(18-3,19-4)20-5/h8-11H,1,6-7,12H2,2-5H3

InChI Key

ICIUCAZLSLKABU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)CCC[Si](OC)(OC)OC

Origin of Product

United States

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